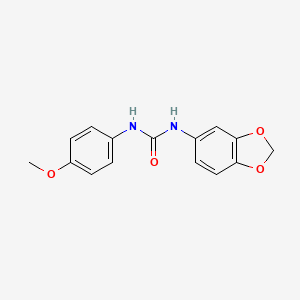

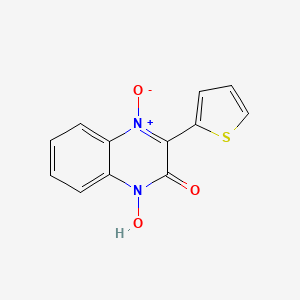

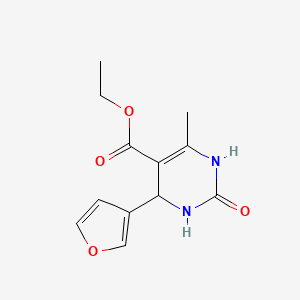

1-羟基-3-(2-噻吩基)-2(1H)-喹喔啉酮-4-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoxaline derivatives, including 1-hydroxy-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide, are of significant interest due to their diverse chemical and biological properties. These compounds are versatile scaffolds in organic synthesis and have applications in medicinal chemistry and material science.

Synthesis Analysis

Quinoxaline derivatives are synthesized through various methods. An example includes the preparation of quinoxaline 1,4-di-N-oxide analogues from benzofurazan N-oxide derivatives and β-diketone ester compounds via the improved Beirut reaction. The structures are characterized using NMR, MS, IR, and elemental analysis, with crystal structure confirmation via X-ray diffraction, demonstrating acyloin-endiol tautomerism (Xu et al., 2011).

Molecular Structure Analysis

The molecular structure of these derivatives often exhibits unique conformations and bonding patterns. For instance, the crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide indicates a monoclinic system with specific cell dimensions, revealing insights into the compound's structural arrangement (Xu et al., 2011).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, highlighting their reactivity and functional group transformations. For example, reactions of quinoxaline 1,4-dioxides with acetic anhydride yield acetoxy and hydroxy quinoxalinones, demonstrating facile hydrolysis and potential for further chemical manipulation (Ahmed et al., 1987).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for their application in various fields. The crystallographic analysis provides detailed insights into the compound's stability, packing, and intermolecular interactions, which are vital for understanding their physical behavior (Xu et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are essential for the compound's utility in synthetic chemistry. For instance, the reaction of quinoxaline derivatives with acetic anhydride and subsequent hydrolysis to yield hydroxy quinoxalinones, illustrates their functional group interconversion capabilities and highlights their chemical versatility (Ahmed et al., 1987).

科学研究应用

合成途径和化学反应

喹喔啉衍生物,包括与1-羟基-3-(2-噻吩基)-2(1H)-喹喔啉酮-4-氧化物类似的那些,已经研究了它们与各种化学物质的反应。例如,喹喔啉1,4-二氧化物与乙酸酐的反应已被探索,导致衍生物经历易水解并显示出新颖的重排机制 (Ahmed et al., 1987)。这项研究展示了喹喔啉衍生物在不同条件下的化学多功能性和反应性。

缓蚀

喹喔啉酮衍生物已显示出作为缓蚀剂的潜力。一项关于三种新型喹喔啉酮衍生物在盐酸中对低碳钢缓蚀的研究表明,这些化合物充当混合型缓蚀剂,表明它们对腐蚀具有保护作用 (Tazouti et al., 2016)。

加氢过程

使用各种催化剂将氯代羟基喹喔啉-氧化物选择性加氢为喹喔啉酮已被研究,强调了这些衍生物在化学合成和潜在工业应用中的重要性 (Malz et al., 1993)。

生物系统和抗菌活性

环境和致病细菌对喹喔啉 N-氧化物的转化和解毒作用已被研究,突出了这些化合物与生物系统之间的相互作用。这些发现有助于理解细菌的代谢多样性和它们与喹喔啉衍生物的相互作用 (Thierbach et al., 2017)。此外,喹喔啉-1,4-二-N-氧化物衍生物已被检查其对黑色素瘤和脑肿瘤细胞的抑制作用,表明潜在的治疗应用 (Silva et al., 2019)。

环境转化

在二氧化锰存在下抗菌 N-氧化物的反应性和转化性已被探索,揭示了一条新的降解途径,对于理解这些化合物在水生环境中的归宿非常重要 (Zhang & Huang, 2005)。

属性

IUPAC Name |

1-hydroxy-4-oxido-3-thiophen-2-ylquinoxalin-4-ium-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3S/c15-12-11(10-6-3-7-18-10)13(16)8-4-1-2-5-9(8)14(12)17/h1-7,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKRGWDIBFUJHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-hydroxy-3-(thiophen-2-yl)quinoxalin-2(1H)-one 4-oxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)

![5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553648.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)

![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)

![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)

![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)